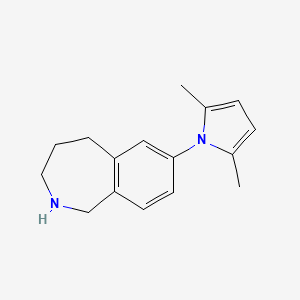![molecular formula C13H16F3N3S B12591118 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide CAS No. 649768-02-5](/img/structure/B12591118.png)
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylidene hydrazine carbothioamide moiety. This structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with pentylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound .
Analyse Des Réactions Chimiques
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or amines.
Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or other related structures.
Applications De Recherche Scientifique
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a tyrosine kinase inhibitor, particularly targeting VEGFR-2, which is involved in tumor angiogenesis and metastasis.
Materials Science: The unique structure of the compound allows for its incorporation into polymers and other materials, potentially enhancing their properties such as thermal stability and chemical resistance.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as VEGFR-2. By binding to the active site of the receptor, the compound inhibits its tyrosine kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and angiogenesis. This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide can be compared with other similar compounds, such as:
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine carbothioamide moiety and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often display enhanced chemical stability and bioactivity, making them valuable in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
649768-02-5 |
|---|---|
Formule moléculaire |
C13H16F3N3S |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
[1-[3-(trifluoromethyl)phenyl]pentylideneamino]thiourea |
InChI |
InChI=1S/C13H16F3N3S/c1-2-3-7-11(18-19-12(17)20)9-5-4-6-10(8-9)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H3,17,19,20) |
Clé InChI |
CPAMFZRXYQPJNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


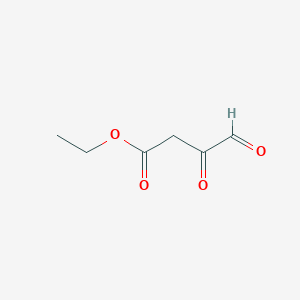
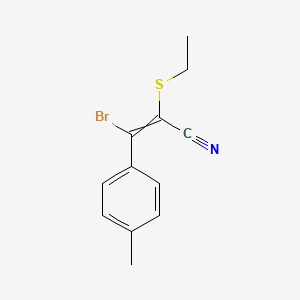
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
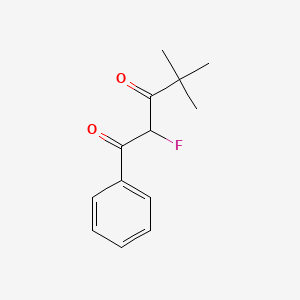
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
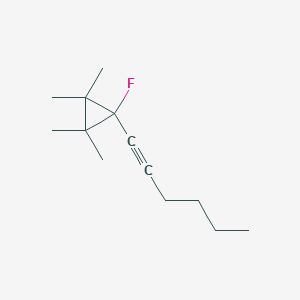
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
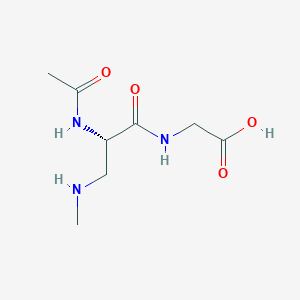
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
